MC-Val-Cit-PAB-Auristatin E is a sophisticated compound primarily used in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that allows for targeted delivery of cytotoxic agents to cancer cells. The main components include a maleimidocaproyl group, a protease-sensitive valine-citrulline dipeptide, and monomethyl auristatin E, which is an antineoplastic agent. This design enhances the therapeutic efficacy by ensuring that the cytotoxic drug is released specifically within tumor cells, minimizing systemic toxicity.
MC-Val-Cit-PAB-Auristatin E is synthesized from various precursors, including L-citrulline and L-valine, through established peptide synthesis methodologies. Its derivatives and structural analogs are often produced in laboratory settings for research and clinical applications.
The compound falls under the category of peptide linkers used in ADCs. It is classified as a cytotoxic drug due to its ability to inhibit cell division by interfering with microtubule dynamics, specifically through the action of monomethyl auristatin E.
The synthesis of MC-Val-Cit-PAB-Auristatin E typically involves several key steps:
The synthesis generally requires careful control of reaction conditions to ensure high purity and yield while minimizing side reactions. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis.
The molecular structure of MC-Val-Cit-PAB-Auristatin E can be described as follows:
The structure includes a maleimidocaproyl group, a valine-citrulline dipeptide linker, and the monomethyl auristatin E payload, which collectively contribute to its function as an ADC .
The compound is characterized by its solubility in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). Its stability in these solvents is crucial for storage and handling prior to use in biological applications.
MC-Val-Cit-PAB-Auristatin E undergoes specific chemical reactions that are critical for its function as an ADC:
The reactions involved are typically characterized by their specificity and efficiency, allowing for controlled release mechanisms that enhance therapeutic outcomes while reducing off-target effects.
The mechanism of action for MC-Val-Cit-PAB-Auristatin E involves several steps:
This mechanism allows for high specificity in targeting cancer cells while sparing healthy tissues, which is a significant advantage over traditional chemotherapeutic agents.
These properties are crucial for determining the stability and handling requirements during synthesis and application.
MC-Val-Cit-PAB-Auristatin E has significant applications in scientific research and clinical settings:
MC-Val-Cit-PAB-Auristatin E (CAS# 2055896-77-8) is a sophisticated small-molecule construct that integrates distinct domains essential for antibody-drug conjugate (ADC) functionality. Its molecular architecture comprises four key elements:
The conjugate has a molecular weight of 1287.65 g/mol (empirical formula C₆₈H₁₀₈N₁₁O₁₃) and exhibits limited aqueous solubility, typically requiring DMSO for in vitro handling [1]. Its structural complexity enables precise tumor-specific drug release while maintaining plasma stability during circulation.
Table 1: Structural Domains of MC-Val-Cit-PAB-Auristatin E
| Domain | Chemical Function | Role in ADC Mechanism |
|---|---|---|
| Maleimidocaproyl | Thiol-reactive maleimide | Antibody conjugation via cysteine residues |
| Val-Cit | Dipeptide sequence | Cathepsin B cleavage site in lysosomes |
| PABC | Para-aminobenzyloxycarbonyl spacer | Self-immolative release of payload |
| Auristatin E | Cytotoxic tubulin inhibitor | Cell cycle arrest via microtubule disruption |
Within ADCs, MC-Val-Cit-PAB-Auristatin E serves as a critical payload-delivery module with three-stage activation kinetics:
This linker-payload system balances circulatory stability (minimal premature drug release in plasma) with efficient intracellular activation. The PABC spacer is critical for preventing steric hindrance between the antibody and protease cleavage sites [4] [10].
Table 2: Cleavable Linker Systems in Clinical ADCs
| Linker Type | Cleavage Trigger | Example Payload | Advantages/Limitations |
|---|---|---|---|
| Val-Cit-PABC | Lysosomal proteases | Auristatin E/MMAE | High tumor selectivity; bystander effect |
| Hydrazone | Acidic pH (endosomes) | Doxorubicin | Faster release; reduced plasma stability |
| Disulfide | Intracellular glutathione | DM1/DM4 | Redox-sensitive; variable kinetics |
| β-Glucuronide | Lysosomal β-glucuronidase | MMAU | Enhanced hydrophilicity; DAR=8 feasible |
MC-Val-Cit-PAB-Auristatin E exhibits distinct pharmacological and physicochemical properties compared to other auristatin derivatives used in ADCs:
Versus MMAE (Monomethylauristatin E):Auristatin E features a dimethylated N-terminus (vs. MMAE's monomethyl group), increasing its membrane permeability and bystander killing potential. However, MMAE (utilized in Adcetris® and Polivy®) shows superior plasma stability metrics due to reduced enzymatic deamination [3] [7]. MMAE-containing ADCs typically achieve drug-to-antibody ratios (DAR) of 3.5–4, whereas Auristatin E's hydrophobicity limits DAR to ≤4 to prevent aggregation [9].
Versus MMAF (Monomethylauristatin F):MMAF contains a C-terminal phenylalanine carboxylate that confers negative charge, reducing membrane permeability and bystander effects. While MC-Val-Cit-PAB-MMAF ADCs (e.g., Belantamab mafodotin) demonstrate lower off-target toxicity, their efficacy is restricted to antigen-high tumors. Auristatin E's uncharged state enables broader intratumoral distribution [3] [5].
Solubility and aggregation profiles:Auristatin E's logP exceeds MMAE and MMAF, necessitating hydrophilic linkers like MC to mitigate aggregation. Novel glycosylated auristatins (e.g., MMAU β-glucuronide) demonstrate superior hydrophilicity, enabling DAR=8 ADCs without precipitation—a limitation for Auristatin E-based constructs [9].
Table 3: Properties of Major Auristatin Payloads in ADCs
| Parameter | Auristatin E | MMAE | MMAF |
|---|---|---|---|
| Molecular Weight | 1287.65 g/mol | 1316.63 g/mol | 1210.44 g/mol |
| N-Terminus | Dimethylamino | Monomethylamino | Monomethylamino |
| C-Terminus | Uncharged amine | Uncharged amine | Carboxylate anion |
| Bystander Effect | High | Moderate | Low |
| Clinical ADC | Preclinical | Adcetris®, Polivy® | Blenrep® |
The maleimide group in MC-Val-Cit-PAB-Auristatin E enables controlled conjugation to antibody carriers through multiple engineering approaches:
Cysteine-directed conjugation:Reduction of interchain disulfide bonds (hinge region) generates reactive thiol groups. Maleimide-thiol Michael addition attaches payloads with typical DARs of 2–4. This method yields heterogeneous mixtures due to variable reduction efficiency, potentially impacting pharmacokinetics [4] [6].
Site-specific mutagenesis:Introduction of engineered cysteines (e.g., THIOMAB™) enables site-defined conjugation. By incorporating unpaired cysteine residues at selected positions, DAR can be precisely controlled to 2.0, improving homogeneity and in vivo stability versus stochastic methods [4].
Emerging strategies:
The MC linker's hexanoyl spacer balances conjugation efficiency and stability, though recent studies suggest longer PEG spacers may further reduce steric hindrance between antibody and payload domains [6] [9].
Table 4: Bioconjugation Techniques for Auristatin-Based ADCs
| Method | Conjugation Site | DAR Control | Advantage |
|---|---|---|---|
| Stochastic Cysteine | Hinge disulfides | 2–4 (heterogeneous) | Simple workflow; established protocols |
| THIOMAB™ | Engineered cysteine | 2.0 (homogeneous) | Improved PK/PD; reduced aggregation |
| Transglutaminase | Glutamine 295 | 2.0 | Site-specific; no antibody reduction |
| Click Chemistry | Azide/Alkyne handles | 4.0 | Orthogonal to native residues |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5